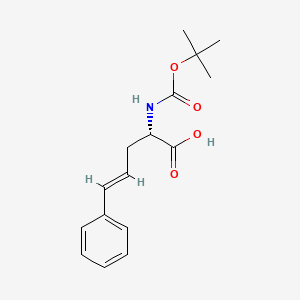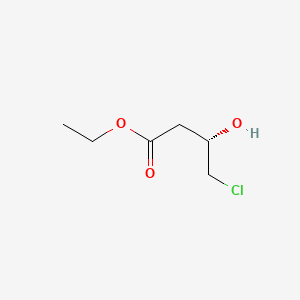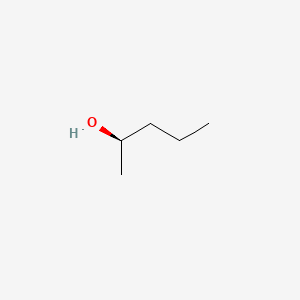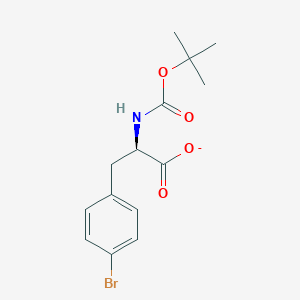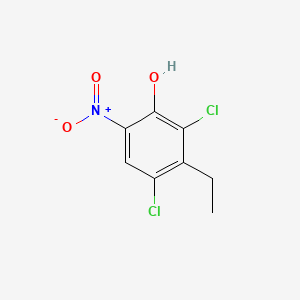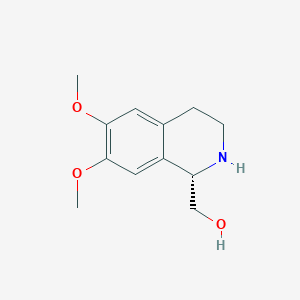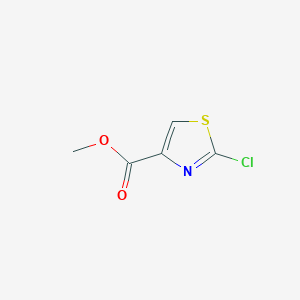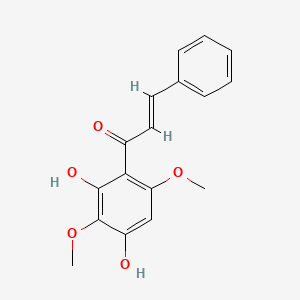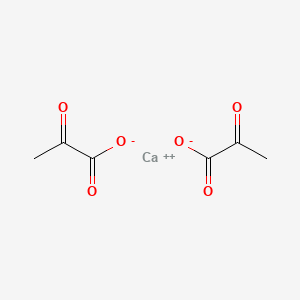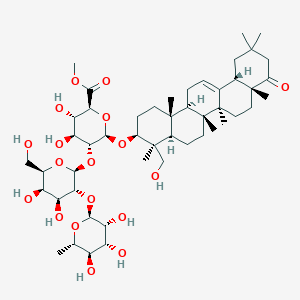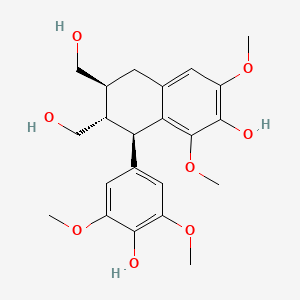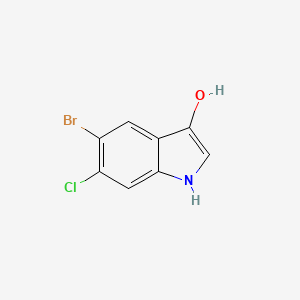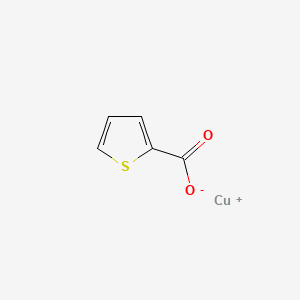
Kupfer(I)-thiophen-2-carboxylat
Übersicht
Beschreibung
Copper(I) thiophene-2-carboxylate, also known as CuTC, is a coordination complex derived from copper and thiophene-2-carboxylic acid . It is used as a reactant for studies of xenobiotic response safener derivatives, synthesis of functionalized BODIPY dye analogs, orthogonal cross-coupling reactions, preparation of parent borondipyrromethene system, and Copper mediated cross-coupling .
Synthesis Analysis
Copper(I) thiophene-2-carboxylate is a coordination complex derived from copper and thiophene-2-carboxylic acid . It is used as a reagent to promote the Ullmann reaction between aryl halides . The compound can be prepared from 2-thiophene carboxylic acid and Cu2O upon heating in toluene and azeotropic removal of water .Molecular Structure Analysis
The empirical formula of Copper(I) thiophene-2-carboxylate is C5H3CuO2S . The molecular weight is 190.69 g/mol . The SMILES string representation is [Cu]OC(=O)c1cccs1 .Chemical Reactions Analysis
Copper(I) thiophene-2-carboxylate mediates most efficiently intermolecular cross-coupling reactions of aryl, heteroaryl, and vinylstannanes with vinyl iodides at low temperature in high yields . It is used as a reagent to promote the Ullmann reaction between aryl halides .Physical And Chemical Properties Analysis
Copper(I) thiophene-2-carboxylate is a solid substance . It has a molecular weight of 190.69 g/mol . The compound’s empirical formula is C5H3CuO2S .Wissenschaftliche Forschungsanwendungen
Katalysator für die direkte N-Arylierung
Kupfer(I)-thiophen-2-carboxylat (CuTC) wird als vielseitiger, nicht auf Stickstoffliganden basierender Katalysator für die direkte N-Arylierung von Imidazol und Pyrazol unter Verwendung von Aryliodiden, Aryl bromiden und Arylchloriden verwendet . Dieses Protokoll ermöglicht die Herstellung von N-arylheterocyclischen Addukten in hervorragenden Ausbeuten durch Kreuzkupplung von H N-Heterocyclen mit Arylhalogeniden .
Cu-katalysierte C-C-Kupplungsreaktionen
CuTC wird in kupferkatalysierten C-C-Kupplungsreaktionen verwendet . Diese Transformationen werden weit verbreitet für die Synthese von Pharmazeutika, Agrochemikalien, Naturprodukten und Funktionsmaterialien verwendet . Die Reaktionen umfassen die Bildung von C sp3 -C sp3, C sp3 -C sp2, C sp3 -C sp, C sp2 -C sp2 und C sp -C sp Bindungen durch verschiedene Strategien .
Untersuchungen von Xenobiotika-Response-Safener-Derivaten
CuTC wird als Reaktant oder Reagenz für Untersuchungen von Xenobiotika-Response-Safener-Derivaten verwendet . Diese Verbindungen werden verwendet, um Nutzpflanzen vor den schädlichen Auswirkungen von Pestiziden zu schützen .
Synthese von funktionalisierten BODIPY-Farbstoffanalogen
CuTC wird bei der Synthese von funktionalisierten BODIPY (Borondipyrromethen)-Farbstoffanalogen verwendet . Diese Farbstoffe werden in verschiedenen Bereichen wie Bioimaging, Photodynamischer Therapie und organischen Leuchtdioden eingesetzt .
Orthogonale Kreuzkupplungsreaktionen
CuTC wird in orthogonalen Kreuzkupplungsreaktionen verwendet . Diese Reaktionen werden zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet, die für die Synthese vieler komplexer organischer Moleküle von grundlegender Bedeutung sind .
Herstellung des Borondipyrromethen-Grundsystems
CuTC wird bei der Herstellung des Borondipyrromethen-Grundsystems verwendet . Dieses System ist eine Schlüsselkomponente bei der Synthese von BODIPY-Farbstoffen .
Kupfervermittelte Kreuzkupplung
CuTC wird in kupfervermittelter Kreuzkupplung verwendet . Dies ist ein leistungsstarkes Werkzeug für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, die für die Synthese einer großen Bandbreite an organischen Verbindungen unerlässlich sind .
Wirkmechanismus
Target of Action
Copper(I) thiophene-2-carboxylate, also known as CuTC, is a coordination complex derived from copper and thiophene-2-carboxylic acid . The primary targets of CuTC are aryl halides . Aryl halides are organic compounds in which a halogen atom is attached to an aromatic ring. They play a crucial role in various organic reactions due to their reactivity .
Mode of Action
CuTC interacts with its targets (aryl halides) to promote the Ullmann reaction . The Ullmann reaction is a coupling reaction in organic chemistry, where two aryl halides are coupled together using a copper catalyst . CuTC mediates this reaction most efficiently, even at low temperatures .
Biochemical Pathways
The Ullmann reaction, facilitated by CuTC, affects the carbon-carbon bond formation in biochemical pathways . This reaction is significant in the synthesis of biaryls, which are essential structures in various biologically active compounds .
Result of Action
The primary result of CuTC’s action is the formation of biaryl compounds through the Ullmann reaction . Biaryl compounds are used in various fields, including pharmaceuticals, agrochemicals, and materials science . Therefore, CuTC’s action significantly contributes to the synthesis of these valuable compounds.
Action Environment
CuTC is sensitive to both air and light . Therefore, it should be stored under inert gas (nitrogen or argon) at 2–8 °C . These environmental factors can influence the action, efficacy, and stability of CuTC . Proper storage and handling conditions are crucial to maintain its reactivity and effectiveness as a catalyst .
Safety and Hazards
Copper(I) thiophene-2-carboxylate is classified as an irritant . It is toxic to aquatic life with long-lasting effects . The safety data sheet advises to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant . It is recommended to wear personal protective equipment/face protection, avoid dust formation, do not get in eyes, on skin, or on clothing, ensure adequate ventilation, avoid ingestion and inhalation, keep containers tightly closed in a dry, cool and well-ventilated place, store under an inert atmosphere, and protect from light .
Zukünftige Richtungen
Copper(I) thiophene-2-carboxylate has found application in numerous other palladium-catalyzed C–C bond-forming reactions . It has also been used in enantioselective allylation reactions and very recently in asymmetric 1,4-additions . This suggests that Copper(I) thiophene-2-carboxylate has potential for further applications in organic synthesis.
Eigenschaften
IUPAC Name |
copper(1+);thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O2S.Cu/c6-5(7)4-2-1-3-8-4;/h1-3H,(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJMFSWCBVEHBA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)[O-].[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3CuO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50894113 | |
| Record name | Copper(I)-thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68986-76-5 | |
| Record name | (2-Thiophenecarboxylato-κO2,κS1)copper | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68986-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cuprous 2-thiophenecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068986765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper(I)-thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Copper(I) 2-Thiophenecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CUPROUS 2-THIOPHENECARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7519WBL07L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



